molecular formula C12H7NO2 B1330055 1H-Benz(e)indole-1,2(3H)-dione CAS No. 5588-87-4

1H-Benz(e)indole-1,2(3H)-dione

Cat. No. B1330055
CAS RN: 5588-87-4
M. Wt: 197.19 g/mol
InChI Key: RVZFBDVLNFODOM-UHFFFAOYSA-N
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Description

1H-Benz(e)indole-1,2(3H)-dione and its derivatives are a class of organic compounds that have been the subject of various synthetic strategies due to their presence in biologically active compounds and their utility as building blocks in organic synthesis. These compounds are characterized by a fused ring structure that combines the features of benzene and indole rings with a dione functionality.

Synthesis Analysis

The synthesis of these compounds often involves complex reactions that can include tandem C–H alkylation and intramolecular amination, as demonstrated in the synthesis of benzo[c]azepine-1,3(2H)-dione derivatives . Another approach involves the construction of spiro derivatives through double Michael reactions, which has been successfully applied to the synthesis of spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione derivatives . Additionally, the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved using a one-pot 'Sonogashira-Cyclization' reaction followed by chlorination and further functionalization .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzene ring fused to an indole ring system, which is further functionalized with dione groups. This structure is a common motif in many biologically active molecules and can be further modified to enhance activity or to create new compounds with potential therapeutic applications.

Chemical Reactions Analysis

The chemical reactivity of 1H-Benz(e)indole-1,2(3H)-dione derivatives is diverse, allowing for a variety of transformations. For instance, photoinduced molecular transformations have been used to synthesize 1H-benz[f]indole-4,9-diones through regioselective photoaddition reactions . Copper(II)-catalyzed synthesis has also been employed to create benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the dione functionality can impact the compound's reactivity, solubility, and potential to form complexes with metals, as seen in the synthesis and characterization of metal complexes with 3-(1,3-benzothiazol-2-yl)-/4H-spiro[indole2,3-[1,3]thiazolidine]-2,/4(1H) dion . The substituted benz[g]indole-6,9-diones exhibit unique properties that are explored through their synthesis and potential applications .

Relevant Case Studies

Several case studies highlight the utility of these compounds. For example, the antifungal activity of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles has been investigated, revealing that many of these compounds exhibit potent antifungal properties10. This suggests their potential as antifungal agents in medical applications.

Scientific Research Applications

Photoreaction and Fluorescence

1H-Benz(e)indole-1,2(3H)-dione derivatives have been studied for their photoreaction properties. Specifically, a study demonstrated the photoreaction of indolequinones with arylalkenes, which produced 3-alkylated products. Additionally, the fluorescence of 1,2-dimethyl-1H-benz[e]indole-4,9-dione showed significant bathochromic shifts in polar solvents, suggesting a polar charge-transfer character for its S1-state (Nakagawa, 2010).

Chemosensor Applications

The compound has also attracted attention for its potential as a chemosensor. A study reported that 1H-indole-2,3-dione compounds exhibit high sensing capabilities and selectively detect Fe3+ ions through the enhancement of its absorption peak in the ultraviolet region. This is attributed to the presence of amide and carbonyl functional groups in 1H-indole-2,3-dione, which are capable of binding and chelating metal ions (Fahmi et al., 2019).

Synthesis of Derivatives

In the area of organic synthesis, various derivatives of 1H-Benz(e)indole-1,2(3H)-dione have been synthesized. For example, a series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives was prepared using a one-pot ‘Sonogashira-Cyclization’ reaction. This process led to regio-isomers of 2- and 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione after chlorination (Nadji-Boukrouche et al., 2015).

Photochromic Properties

The compound has also been studied for its photochromic properties. Novel heterocyclic fulgides based on benzo[g]indole were synthesized, demonstrating properties like high resistance to photocoloration and photobleaching, fluorescence, and high thermal stability of photogenerated cyclic form. These findings are significant in the context of developing materials with reversible photoinduced E—Z isomerization (Balenko et al., 2010).

Anticorrosion and Antibacterial Applications

The anticorrosion and antibacterial properties of indole-2,3-dione derivatives have also been a subject of research. Compounds like 1-(morpholinomethyl)indoline-2,3-dione have been evaluated for their potential in inhibiting metal corrosion in acidic solutions and microbial corrosion. The structural properties of these compounds, which include heteroatoms and aromatic rings, contribute to their efficacy as corrosion inhibitors (Miao, 2014).

Future Directions

The future directions for research on 1H-Benz(e)indole-1,2(3H)-dione and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications .

properties

IUPAC Name

3H-benzo[e]indole-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFBDVLNFODOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204479
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benz(e)indole-1,2(3H)-dione

CAS RN

5588-87-4
Record name 1H-Benz[e]indole-1,2(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-naphthylamine (8.0 g, 56 mmol) in glacial acetic acid (500 mL) was treated with diethyl ketomalonate (9.2 mL, 62 mmol), heated to 120° C. for 4 hours, and concentrated. The concentrate was suspended in a solution of KOH (36.8 g, 690 mmol) in water (736 mL) and stirred overnight with a stream of air blowing into the solution. The resulting mixture was filtered and the filtrate was adjusted to approximately pH 3 with concentrated HCl. The resulting suspension was cooled to 0° C. and filtered. The filter cake was dried under vacuum to provide the desired product (8.76 g, 79%). MS (DCI) m/e 198 (M+H)+, 215 (M+NH4)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36.8 g
Type
reactant
Reaction Step Three
Name
Quantity
736 mL
Type
solvent
Reaction Step Four
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kwok - 2016 - era.library.ualberta.ca
A unique borylative migration of heterocyclic enol perfluorosulfonates has been developed to access six-membered heterocyclic α-substituted allylboronates in a stereoselective and …
Number of citations: 2 era.library.ualberta.ca

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